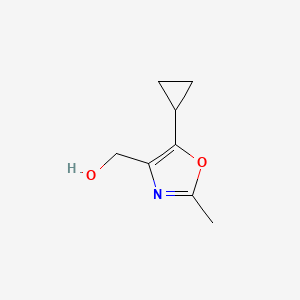![molecular formula C22H17ClN2O B15209483 5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)- CAS No. 629643-18-1](/img/structure/B15209483.png)
5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile: is a complex organic compound featuring a biphenyl group, a chlorophenyl group, and an isoxazolidine ring with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base. The reaction conditions often include solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazolidine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The biphenyl and chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of oxazolidinones.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the biphenyl and chlorophenyl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential biological activity.
Biology: In biological research, it is used to study the interactions of isoxazolidine derivatives with biological targets, including enzymes and receptors.
Industry: In the materials science industry, the compound is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile involves its interaction with specific molecular targets. The isoxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The nitrile group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
- 3-([1,1’-Biphenyl]-4-yl)-2-phenylisoxazolidine-5-carbonitrile
- 3-(4-Chlorophenyl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile
- 3-([1,1’-Biphenyl]-4-yl)-2-(4-methylphenyl)isoxazolidine-5-carbonitrile
Uniqueness: The presence of both the biphenyl and chlorophenyl groups in 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile provides a unique combination of electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with biological targets or materials with unique electronic properties.
Properties
CAS No. |
629643-18-1 |
|---|---|
Molecular Formula |
C22H17ClN2O |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-(4-phenylphenyl)-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C22H17ClN2O/c23-19-7-4-8-20(13-19)25-22(14-21(15-24)26-25)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13,21-22H,14H2 |
InChI Key |
FNYTXFDMMRIUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON(C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)
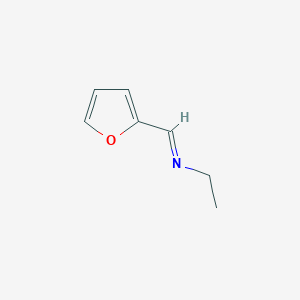
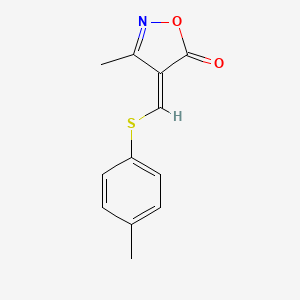

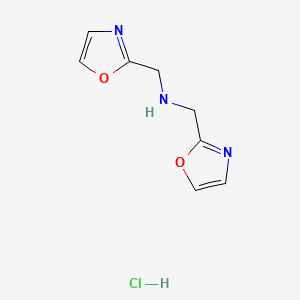

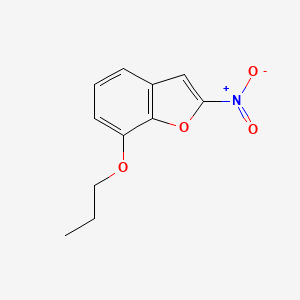
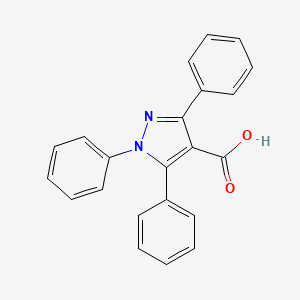
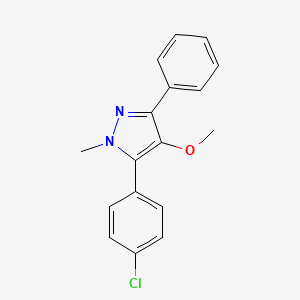
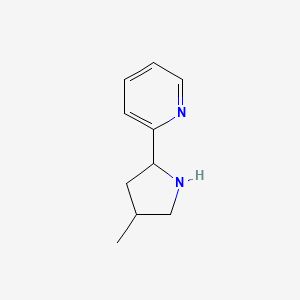
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)


